N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1S)-2-methyl-1-(1-piperidinylmethyl)propyl]thiourea
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Overview
Description
N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(1S)-2-methyl-1-(1-piperidinylmethyl)propyl]thiourea is a compound known for its significant role in organic chemistry, particularly as an organocatalyst. This compound is part of the thiourea family, which is renowned for its ability to activate substrates and stabilize partially developing negative charges through double hydrogen bonding .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(1S)-2-methyl-1-(1-piperidinylmethyl)propyl]thiourea typically involves the reaction of 3,5-bis(trifluoromethyl)aniline with an isothiocyanate derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The product is then purified using standard techniques like recrystallization or chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(1S)-2-methyl-1-(1-piperidinylmethyl)propyl]thiourea undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often facilitated by bases or acids.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Bases like sodium hydroxide or acids like hydrochloric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(1S)-2-methyl-1-(1-piperidinylmethyl)propyl]thiourea has a wide range of applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific molecular targets.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(1S)-2-methyl-1-(1-piperidinylmethyl)propyl]thiourea involves its ability to form hydrogen bonds with substrates, thereby stabilizing transition states and facilitating chemical reactions. This compound primarily targets oxyanions and other negatively charged species, making it highly effective in promoting various organic transformations .
Comparison with Similar Compounds
Similar Compounds
N,N’-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Another thiourea-based organocatalyst with similar properties and applications.
N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(9R)-6’-methoxy-9-cinchonanyl]thiourea: A bifunctional cinchona organocatalyst used in enantioselective reactions.
Uniqueness
N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(1S)-2-methyl-1-(1-piperidinylmethyl)propyl]thiourea is unique due to its specific structural features, which enhance its ability to stabilize transition states and promote a wide range of organic reactions. Its versatility and effectiveness as an organocatalyst make it a valuable tool in both academic and industrial research .
Properties
Molecular Formula |
C19H25F6N3S |
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Molecular Weight |
441.5 g/mol |
IUPAC Name |
1-[3,5-bis(trifluoromethyl)phenyl]-3-[(2S)-3-methyl-1-piperidin-1-ylbutan-2-yl]thiourea |
InChI |
InChI=1S/C19H25F6N3S/c1-12(2)16(11-28-6-4-3-5-7-28)27-17(29)26-15-9-13(18(20,21)22)8-14(10-15)19(23,24)25/h8-10,12,16H,3-7,11H2,1-2H3,(H2,26,27,29)/t16-/m1/s1 |
InChI Key |
BKRMMWLDJYGHLB-MRXNPFEDSA-N |
Isomeric SMILES |
CC(C)[C@@H](CN1CCCCC1)NC(=S)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Canonical SMILES |
CC(C)C(CN1CCCCC1)NC(=S)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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